2-Amino-9-((1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1H-purin-6(9H)-one
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Description
ent-Entecavir is an enantiomeric impurity of the antiviral drug Entecavir.
An isomer of Entecavir. Entecavir is a reverse transcriptase inhibitor. It prevents the hepatitis B virus from multiplying and reduces the amount of virus in the body.
Mechanism of Action
Target of Action
The primary target of Entecavir Impurity 07 is the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral drugs .
Mode of Action
Entecavir Impurity 07 is a guanosine nucleoside analogue that inhibits the HBV polymerase . It competes with the natural substrate deoxyguanosine triphosphate, functionally inhibiting all three activities of the HBV polymerase . These activities include:
Biochemical Pathways
The inhibition of the HBV polymerase by Entecavir Impurity 07 leads to a decrease in viral DNA synthesis . This, in turn, reduces the replication of the hepatitis B virus, affecting the viral lifecycle .
Pharmacokinetics
The pharmacokinetics of Entecavir Impurity 07 are influenced by renal function . Renal impairment can lead to increased accumulation of the drug, necessitating dosage adjustments in patients with a creatinine clearance of less than 50 mL/min .
Result of Action
The result of the action of Entecavir Impurity 07 is a reduction in the replication of the hepatitis B virus . This can lead to a decrease in the viral load in patients with chronic hepatitis B infection .
Action Environment
The action, efficacy, and stability of Entecavir Impurity 07 can be influenced by various environmental factors. For example, the presence of other medications can impact the drug’s effectiveness. Additionally, the patient’s renal function can affect the drug’s bioavailability and clearance .
Properties
IUPAC Name |
2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-BWZBUEFSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@@H](C[C@H]([C@@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658124 |
Source
|
Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188399-46-4 |
Source
|
Record name | 2-Amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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